3-((2-Fluorophenoxy)methyl)benzaldehyde
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Overview
Description
3-((2-Fluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form the intermediate 2-fluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-((2-Fluorophenoxy)methyl)benzoic acid.
Reduction: 3-((2-Fluorophenoxy)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Fluorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenoxy)methyl)benzaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenoxy group may also contribute to its biological activity by enhancing its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Fluorophenoxy)methyl)benzaldehyde
- 3-Ethoxy-4-((2-fluorophenoxy)ethoxy)benzaldehyde
- 4-((5-((4-Fluorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
Uniqueness
3-((2-Fluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorophenoxy group and the benzaldehyde moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(2-fluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-1-2-7-14(13)17-10-12-5-3-4-11(8-12)9-16/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGQGXPHPNGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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